E3 ligase Ligand-Linker Conjugate 41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 ligase Ligand-Linker Conjugate 41 is a conjugate of an E3 ligase ligand and a linker. It is composed of Thalidomide and the corresponding linker. This compound is used as a Cereblon ligand to recruit CRBN protein and serves as a key intermediate for the synthesis of complete proteolysis-targeting chimeras (PROTACs) molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 41 involves the conjugation of Thalidomide with a specific linker. The process typically starts with the activation of Thalidomide, followed by the attachment of the linker through a series of chemical reactions. Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), although DMF is often replaced due to its thermal decomposition at high temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand-Linker Conjugate 41 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
E3 ligase Ligand-Linker Conjugate 41 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: Helps in understanding the ubiquitin-proteasome system and its role in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
E3 ligase Ligand-Linker Conjugate 41 exerts its effects by recruiting the CRBN protein, which is part of the ubiquitin-proteasome system. The compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This process involves the transfer of ubiquitin from the E2 enzyme to the target protein, facilitated by the E3 ligase .
Comparison with Similar Compounds
Similar Compounds
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar in function but use a different E3 ligase.
MDM2 Ligand-Linker Conjugates: Target different proteins for degradation.
Inhibitor of Apoptosis Proteins (IAP) Ligand-Linker Conjugates: Used in different therapeutic contexts.
Uniqueness
E3 ligase Ligand-Linker Conjugate 41 is unique due to its specific use of Thalidomide as the ligand and its ability to recruit CRBN protein. This specificity allows for targeted degradation of proteins that are otherwise difficult to target with traditional small molecules .
Properties
Molecular Formula |
C29H39N5O6 |
---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
tert-butyl 2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C29H39N5O6/c1-29(2,3)40-25(36)18-32-14-12-31(13-15-32)17-19-8-10-33(11-9-19)20-4-5-21-22(16-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,30,35,37) |
InChI Key |
RXKAWCVRENTZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.